

Application Notes: Titrimetric Determination of Ferric-EDTA Concentration

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Compound of Interest

Compound Name: Ferric-EDTA

Cat. No.: B093623

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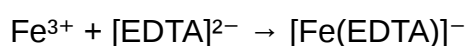
Introduction

Ethylenediaminetetraacetic acid (EDTA) is a versatile chelating agent that forms stable, water-soluble 1:1 complexes with most metal ions, including ferric iron (Fe^{3+})[1][2]. This property makes it an ideal titrant for the quantitative determination of metal ion concentrations in a process known as complexometric titration. The reaction between Fe^{3+} and EDTA is rapid and forms a highly stable complex, even at acidic pH values around 2.0-3.0[3][4][5]. This selectivity is advantageous as it allows for the determination of iron (III) in the presence of other metal ions that form less stable complexes at such low pH[2][6][7].

This document provides detailed protocols for two common titrimetric methods for determining **Ferric-EDTA** concentration: Direct Titration and Back Titration. The choice of method may depend on the sample matrix and potential interferences.

Principle of Titration

The determination of Fe^{3+} concentration relies on the following reaction:



In direct titration, a standard solution of EDTA is added to the sample containing Fe^{3+} until all the iron ions are complexed. An indicator is used to signal the endpoint of the titration, which is the point of stoichiometric equivalence[8][9].

In back titration, a known excess of a standard EDTA solution is added to the sample. The unreacted EDTA is then titrated with a standard solution of a second metal ion, such as zinc (Zn^{2+}) or magnesium (Mg^{2+}). This method is particularly useful when the reaction between Fe^{3+} and EDTA is slow or when a suitable indicator for direct titration is unavailable[7][10][11].

Method 1: Direct Titration with Salicylic Acid

Indicator

This method involves the direct titration of the iron (III) sample with a standardized EDTA solution at an acidic pH. Salicylic acid is used as the indicator, which forms an intensely colored complex with Fe^{3+} . At the endpoint, EDTA displaces the salicylic acid from the iron, resulting in a sharp color change[8][9][12].

Experimental Protocol

1. Reagents and Solutions Preparation

- 0.05 M EDTA Standard Solution: Accurately weigh approximately 18.6 g of disodium edetate ($\text{Na}_2\text{H}_2\text{Y} \cdot 2\text{H}_2\text{O}$) and dissolve it in 1000 mL of deionized water[13]. This solution must be standardized.
- Standardization of EDTA Solution:
 - Accurately weigh about 0.10 g of primary standard calcium carbonate (CaCO_3) into a conical flask[14].
 - Dissolve it in 3.0 mL of 10% v/v hydrochloric acid and 10.0 mL of deionized water[14].
 - Boil for about 10 minutes to expel CO_2 , cool, and dilute to approximately 50 mL with deionized water[14].
 - Add 10 mL of a pH 10 ammonia buffer and a few drops of Eriochrome Black T indicator[1][15].
 - Titrate with the prepared EDTA solution until the color changes from red to blue[1].
 - Calculate the exact molarity of the EDTA solution.

- Salicylic Acid Indicator (2% w/v): Dissolve 2 g of salicylic acid in 100 mL of ethanol[12].
- Hydrochloric Acid (HCl), 1 M: Prepare by appropriate dilution of concentrated HCl.
- Ammonia Solution (NH₃), 25%: For pH adjustment.

2. Apparatus

- Burette (50 mL)
- Pipettes (10 mL, 25 mL)
- Conical flasks (250 mL)
- Volumetric flasks (100 mL, 1000 mL)
- Analytical balance
- Magnetic stirrer and stir bar
- pH meter or pH indicator paper

3. Titration Procedure

- Pipette a known volume (e.g., 25.00 mL) of the **Ferric-EDTA** sample solution into a 250 mL conical flask.
- Dilute the sample with approximately 50 mL of deionized water.
- Carefully adjust the pH of the solution to between 2 and 3 using 1 M HCl or 25% ammonia solution[12].
- Add a few drops (approx. 0.2 mL) of the salicylic acid indicator solution. The solution will turn a deep purple or reddish-purple color[9].
- Titrate the solution with the standardized 0.05 M EDTA solution from the burette. Swirl the flask continuously or use a magnetic stirrer.

- As the endpoint is approached, the EDTA will begin to displace the indicator from the iron complex. The endpoint is reached when the color changes sharply from reddish-purple to a pale yellow or colorless solution[8][9].
- Record the volume of EDTA solution used.
- Repeat the titration at least two more times for precision.

4. Calculation of Ferric Iron Concentration

The reaction between Fe^{3+} and EDTA is 1:1[2][8]. The concentration of Fe^{3+} in the original sample can be calculated using the following formula:

$$M_{\text{Fe}^{3+}} = (M_{\text{EDTA}} \times V_{\text{EDTA}}) / V_{\text{sample}}$$

Where:

- $M_{\text{Fe}^{3+}}$ = Molarity of Ferric iron in the sample
- M_{EDTA} = Molarity of the standardized EDTA solution
- V_{EDTA} = Volume of EDTA solution used in the titration (in L)
- V_{sample} = Volume of the **Ferric-EDTA** sample taken for titration (in L)

To express the concentration in g/L, use:

$$\text{Concentration (g/L)} = M_{\text{Fe}^{3+}} \times 55.845 \text{ g/mol}$$

Method 2: Back (Residual) Titration

This method is suitable for samples where direct titration is problematic. A known excess of standard EDTA is added to the Fe^{3+} solution. The remaining, unreacted EDTA is then titrated with a standard zinc sulfate (ZnSO_4) solution using Eriochrome Black T as the indicator.

Experimental Protocol

1. Reagents and Solutions Preparation

- 0.05 M EDTA Standard Solution: Prepared and standardized as described in Method 1.
- 0.05 M Zinc Sulfate (ZnSO_4) Standard Solution: Accurately weigh approximately 14.4 g of $\text{ZnSO}_4 \cdot 7\text{H}_2\text{O}$ and dissolve in 1000 mL of deionized water. Standardize this solution against the standard EDTA solution.
- Ammonia Buffer (pH 10): Dissolve 14.9 g of NH_4Cl in 100 mL of concentrated NH_3 and dilute to 250 mL with deionized water.
- Eriochrome Black T Indicator: Dissolve 0.2 g of the indicator in 15 mL of triethanolamine and 5 mL of absolute ethanol.
- Hydrochloric Acid (HCl), 1 M.

2. Apparatus

- Same as for Direct Titration.

3. Titration Procedure

- Pipette a known volume (e.g., 25.00 mL) of the **Ferric-EDTA** sample solution into a 250 mL conical flask.
- Acidify the solution with a few drops of 1 M HCl.
- From a burette, add a precisely measured excess volume of the standard 0.05 M EDTA solution (e.g., 40.00 mL)[[10](#)].
- Heat the solution gently for a few minutes to ensure complete complexation of Fe^{3+} with EDTA. Cool to room temperature.
- Add 10 mL of the pH 10 ammonia buffer to raise the pH.
- Add a few drops of Eriochrome Black T indicator. The solution should turn blue, indicating the presence of excess (unreacted) EDTA.
- Titrate the excess EDTA with the standard 0.05 M ZnSO_4 solution until the color changes from blue to a sharp red or violet endpoint[[10](#)].

- Record the volume of ZnSO_4 solution used.
- Perform a blank titration by taking the same volume of EDTA solution, adding the buffer and indicator, and titrating with the ZnSO_4 solution to determine the total EDTA added.

4. Calculation of Ferric Iron Concentration

- Calculate moles of total EDTA added:
 - $\text{Moles_EDTA_total} = M_EDTA \times V_EDTA_added$
- Calculate moles of excess EDTA (from back titration):
 - The reaction between Zn^{2+} and EDTA is 1:1.
 - $\text{Moles_EDTA_excess} = M_ZnSO_4 \times V_ZnSO_4$
- Calculate moles of EDTA reacted with Fe^{3+} :
 - $\text{Moles_EDTA_reacted} = \text{Moles_EDTA_total} - \text{Moles_EDTA_excess}$
- Calculate the molarity of Fe^{3+} in the sample:
 - Since the Fe^{3+} :EDTA ratio is 1:1, $\text{Moles_Fe}^{3+} = \text{Moles_EDTA_reacted}$.
 - $M_Fe^{3+} = \text{Moles_EDTA_reacted} / V_sample$

Data Presentation

Table 1: Reagent Preparation and Standardization

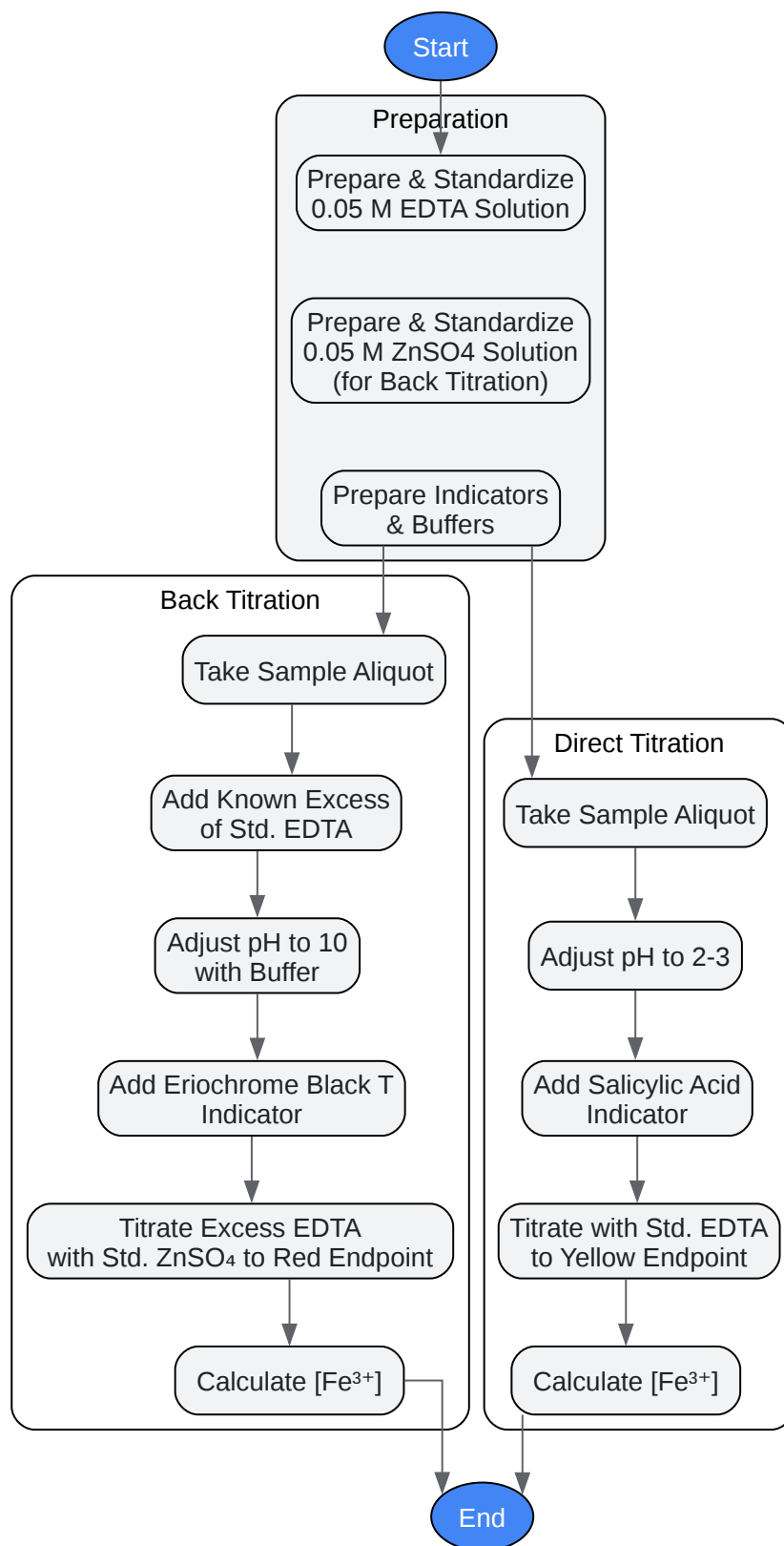
Reagent	Preparation Details	Target Molarity	Standardized Molarity
Disodium EDTA	~18.6 g $\text{Na}_2\text{H}_2\text{Y} \cdot 2\text{H}_2\text{O}$ per 1 L H_2O	0.05 M	(To be determined experimentally)
Zinc Sulfate	~14.4 g $\text{ZnSO}_4 \cdot 7\text{H}_2\text{O}$ per 1 L H_2O	0.05 M	(To be determined experimentally)
Salicylic Acid	2 g in 100 mL Ethanol	2% w/v	N/A
Eriochrome Black T	0.2 g in 15 mL triethanolamine + 5 mL ethanol	N/A	N/A

Table 2: Typical Titration Data (Example)

Titration Method	Sample Volume (mL)	Titrant	Initial Burette Reading (mL)	Final Burette Reading (mL)	Volume of Titrant (mL)
Direct (Trial 1)	25.00	0.05 M EDTA	0.10	24.90	24.80
Direct (Trial 2)	25.00	0.05 M EDTA	0.25	25.10	24.85
Back (Sample)	25.00	0.05 M ZnSO_4	1.50	16.75	15.25
Back (Blank)	0 (40 mL EDTA)	0.05 M ZnSO_4	0.50	40.45	39.95

Visualizations

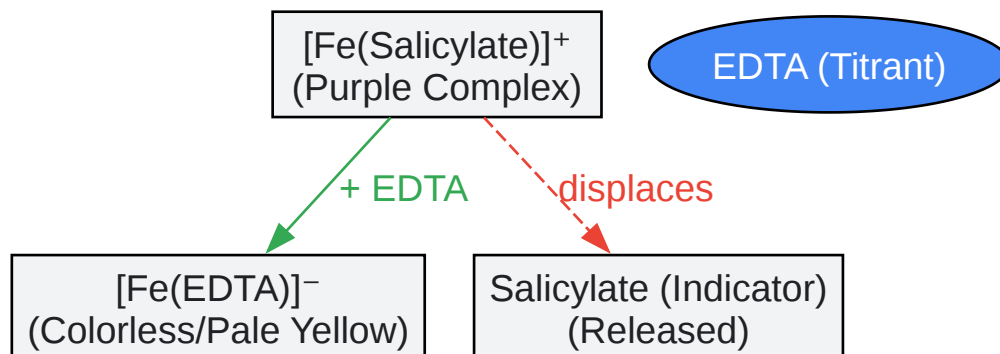
Experimental Workflow



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Caption: Workflow for **Ferric-EDTA** determination.

Chemical Principle of Direct Titration



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Caption: Indicator displacement in direct titration.

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